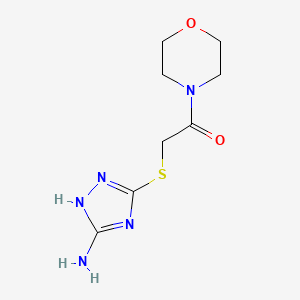

2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

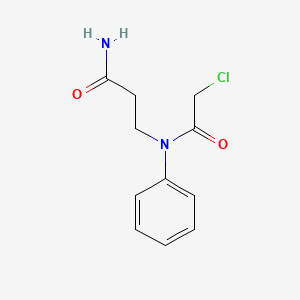

The compound “2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound . This ring is substituted with an amino group and a thioether linkage that connects to a morpholinoethanone group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Typically, the structure of such compounds is confirmed using techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amino group (-NH2) is a common site for reactions in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its density, boiling point, vapor pressure, and solubility .Scientific Research Applications

Synthesis and Chemical Properties

- Derivatives of 1,2,4-triazole, including compounds related to 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone, are foundational for developing new drugs. They are synthesized using various modern physical-chemical analysis methods like 1H-NMR spectroscopy and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).

Antioxidant and Hepatoprotective Properties

- Certain derivatives exhibit antioxidant and hepatoprotective properties, indicating potential medicinal applications in these areas (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).

Antileishmanial and Antimicrobial Activities

- Some 1,2,4-triazole derivatives with morpholine show significant antileishmanial activity, suggesting potential use in treating parasitic infections (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).

- These derivatives also have been found to possess antimicrobial activities, further expanding their potential therapeutic applications (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Anticonvulsant Activity

- Research on certain 1,2,4-triazole derivatives demonstrates notable anticonvulsant activities, indicating potential use in the treatment of epilepsy or similar neurological disorders (Bihdan, 2019).

Toxicity Studies

- Studies on the toxicity of these compounds, particularly in the context of hepatoprotection, are crucial for assessing their safety profile (Martyshuk et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2S/c9-7-10-8(12-11-7)16-5-6(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEQCAQJNDOYSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NNC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)

![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2381790.png)

![Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2381793.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2381796.png)

![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2381804.png)